Resveratrol

概要

説明

レスベラトロールは、ポリフェノール類に属する天然化合物です。主にブドウの皮、ブルーベリー、ラズベリー、桑、ピーナッツに含まれています。レスベラトロールは、赤ワインに含まれていることと、健康上の利点がある可能性があることから注目を集めており、その利点については広く研究されています。 レスベラトロールは、抗酸化作用、抗炎症作用、心臓保護作用で知られています .

合成方法

合成経路と反応条件: レスベラトロールは、化学合成やバイオテクノロジーによる生産など、さまざまな方法で合成することができます。 一般的な方法の1つは、トリフェニルホスフィン、塩基、ハロアルカンを用いたウィッティヒ反応で、オレフィン生成物が得られます . もう1つの方法は、パーキン反応で、芳香族アルデヒドと酸無水物を塩基の存在下で縮合させる反応です . さらに、ヘック反応も、レスベラトロールの合成に使用されます。ヘック反応は、パラジウム触媒を用いたオレフィンとアリールハライドのカップリング反応です .

工業生産方法: レスベラトロールの工業生産では、多くの場合、大腸菌やサッカロマイセス・セレビシエなどの微生物宿主を用いたバイオテクノロジー的手法が用いられます。 これらの微生物は、レスベラトロールの生産に関与する生合成遺伝子を導入することで、遺伝子操作され、レスベラトロールを生産するようになります . この方法はコスト効率が高くスケーラブルであるため、大規模生産に適しています。

準備方法

Synthetic Routes and Reaction Conditions: Resveratrol can be synthesized through various methods, including chemical synthesis and biotechnological production. One common method involves the Wittig reaction, where triphenylphosphine, a base, and an alkyl halide are used to produce an olefin product . Another method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base . Additionally, the Heck reaction, which is a palladium-catalyzed coupling of an olefin with an aryl halide, is also used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to produce this compound by introducing the biosynthetic genes responsible for its production . This method is cost-effective and scalable, making it suitable for large-scale production.

化学反応の分析

Isomerization

The trans form of resveratrol can undergo photoisomerization to convert into the cis form upon exposure to ultraviolet light. This reaction is significant as the cis form exhibits different biological activities compared to the trans form. The conversion can be represented as follows:

Dimerization and Oligomerization

This compound can also undergo dimerization, forming various oligomers through oxidative coupling reactions. This process typically occurs via three regioisomeric modes:

-

8–10' coupling : Found in compounds like ε-viniferin.

-

8–8' coupling : Produces quadrangularin A and pallidol.

-

3–8' coupling : Results in δ-viniferin.

These reactions contribute to the diversity of this compound-derived natural products, which possess distinct biological activities.

Biotransformation

In biological systems, this compound can be metabolized into various metabolites through enzymatic processes. For instance:

-

The fungal pathogen Botrytis cinerea oxidizes this compound into metabolites such as restrytisol A, B, and C.

-

Soil bacteria like Bacillus cereus can transform this compound into piceid (this compound 3-O-beta-D-glucoside), enhancing its stability and bioavailability.

-

Stability and Degradation

-

Biological Activities Related to Chemical Reactions

This compound's chemical reactions are closely linked to its biological activities:

-

Antioxidant Activity : this compound can scavenge free radicals and modulate oxidative stress pathways by regulating signaling molecules like PI3K/AKT.

-

Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as IL-1β and TNF-α through various signaling pathways.

-

Cardioprotective Properties : this compound promotes endothelial function and reduces platelet aggregation.

The chemical reactions involving this compound significantly influence its stability, bioavailability, and therapeutic potential. Understanding these reactions provides insights into optimizing its use in dietary supplements and pharmaceutical applications. Future research should focus on improving the delivery systems for this compound to enhance its efficacy in clinical settings.

-

References

The information presented here draws from a variety of authoritative sources on the chemistry of this compound:

科学的研究の応用

レスベラトロールは、その潜在的な治療的応用について広く研究されています。化学では、レスベラトロールは、ポリフェノール化学とその他の分子との相互作用を研究するためのモデル化合物として使用されています。 生物学および医学では、レスベラトロールは、抗がん作用、抗炎症作用、心臓保護作用について調査されています . レスベラトロールは、心血管疾患のリスク軽減、糖尿病の管理、神経保護に役立つことが示されています . さらに、レスベラトロールは、その抗酸化作用により、食品および飲料業界で機能性成分として使用されています .

作用機序

類似化合物との比較

レスベラトロールは、多くの場合、プテロスチルベンやトランス-レスベラトロールなどの他のスティルベンと比較されます。 プテロスチルベンは、レスベラトロールと類似したフェノール化合物ですが、生物学的利用能と安定性がより高いです . トランス-レスベラトロールは、レスベラトロールの最も生物学的に活性な形態であり、体によってより容易に吸収されます . これらの化合物は、類似の健康上の利点をもたらしますが、レスベラトロールは、その広範な研究と多様な用途により独自性があります .

類似化合物のリスト:- プテロスチルベン

- トランス-レスベラトロール

- 3,4',5-トリヒドロキシスティルベン

レスベラトロールは、そのよく文書化された健康上の利点と、赤ワインやブドウなどの一般的に消費される食品に含まれていることから、際立っています。

生物活性

Resveratrol (RES) is a naturally occurring polyphenol found in various plants, notably in grapes, berries, and peanuts. It has garnered significant attention for its diverse biological activities, which are believed to contribute to its potential health benefits. This article provides an overview of the biological activities of this compound, supported by recent research findings and case studies.

This compound exhibits multiple mechanisms of action that contribute to its biological activities:

- Antioxidant Activity : RES reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It activates pathways such as AMPK/SIRT1/Nrf2 and induces autophagy through mTOR-dependent mechanisms .

- Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines like TNF-α and IL-1β through various signaling pathways, including NF-κB and MAPK pathways .

- Cardiovascular Protection : RES improves endothelial function, reduces blood pressure, and decreases LDL oxidation, thus offering cardioprotective effects .

- Anticancer Properties : this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving p53 modulation and the inhibition of cell proliferation pathways .

Biological Activities

The following table summarizes key biological activities of this compound along with relevant research findings:

Case Studies

- Diabetes Management : A randomized controlled trial (RCT) involving 57 patients with type 2 diabetes showed that supplementation with 250 mg/day of this compound for six months resulted in a significant reduction in systolic blood pressure (SBP) from 139.71 ± 16.10 mmHg to 131.14 ± 9.86 mmHg (p = 0.01) .

- Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cells with wild-type p53 expression but had no effect on mutant p53 cells, highlighting its selective anticancer properties .

- Neurodegenerative Diseases : Research indicated that this compound could mitigate oxidative stress-related damage in models of Alzheimer's disease, suggesting a potential therapeutic role for neuroprotection .

Clinical Trials

Numerous clinical trials have investigated the efficacy of this compound across various health conditions:

- A double-blind placebo-controlled trial found that 800 mg/day of this compound significantly reduced SBP (−10.42 ± 8.40 mmHg) compared to placebo over eight weeks among participants with type 2 diabetes .

- Another study reported improvements in lipid profiles and inflammatory markers among participants taking this compound supplements, reinforcing its cardiovascular benefits .

特性

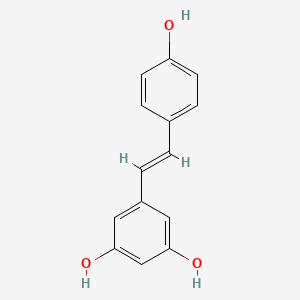

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | resveratrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Resveratrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031980 | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ... | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder from methanol | |

CAS No. |

501-36-0 | |

| Record name | Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | resveratrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253-255 °C, MP: 261 °C (decomposes), 254 °C | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。